Delafloxacin meglumine
Vue d'ensemble
Description
Delafloxacin meglumine is a fluoroquinolone antibiotic used in trials studying the treatment of various diseases such as Gonorrhea, Hepatic Impairment, Bacterial Skin Diseases, Skin Structure Infections, and Community Acquired Pneumonia . It is a fourth-generation Fluoroquinolone with expanded activity against Gram-positive bacteria including multidrug-resistant strains of Streptococcus pneumoniae & Staphylococcus aureus (MRSA), as well as atypical pathogens .
Molecular Structure Analysis
The molecular formula of Delafloxacin meglumine is C25H29ClF3N5O9 . The 1H and 13C NMR signals of Delafloxacin meglumine were assigned, and the two-dimensional signals were used to elucidate its structure . The crystal structure of Delafloxacin meglumine was studied by differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) .Chemical Reactions Analysis
The unique chemical structure of Delafloxacin renders it a weak acid and results in increased potency in acidic environments . This property results in increased intracellular penetration and enhanced bactericidal activity under acidic conditions .Physical And Chemical Properties Analysis
Delafloxacin meglumine has a molecular weight of 635.97 . It is a solid compound . The solubility of Delafloxacin meglumine in DMSO is 100 mg/mL .Applications De Recherche Scientifique
-
Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
- Application : Delafloxacin is a novel anionic fluoroquinolone approved for treatment of ABSSSIs caused by a number of Gram-positive and Gram-negative organisms including MRSA and Pseudomonas aeruginosa .
- Method of Application : Delafloxacin is available in both intravenous and oral formulations . The unique chemical structure of delafloxacin renders it a weak acid and results in increased potency in acidic environments .
- Results : In Phase III studies, delafloxacin had similar outcomes to comparator regimens for treatment of ABSSSIs, and was well tolerated overall .
-
Gonorrhea
-
Hepatic Impairment
-
Community-Acquired Bacterial Pneumonia (CABP)
- Application : Delafloxacin is indicated for treatment of community-acquired bacterial pneumonia (CABP) caused by susceptible bacteria .
- Method of Application : Delafloxacin is available in both intravenous and oral formulations . The dosage for CABP is 300 mg IV every 12 hours for 5-10 days, or 450 mg orally every 12 hours for 5-10 days .
-
Bacterial Skin Diseases
-
DNA Replication and Repair Inhibition
- Application : Delafloxacin is known to inhibit DNA replication and repair by targeting DNA gyrase and topoisomerase IV .
- Method of Application : Delafloxacin is administered via both oral and parenteral routes .
- Results : It has potent activity against methicillin-resistant Staphylococcus aureus and Streptococci, and is also effective against Enterobacteriaceae and Pseudomonas aeruginosa .
-
Treatment of Various Bacterial Infections
- Application : Delafloxacin is indicated for the treatment of various bacterial infections caused by susceptible microorganisms . These include Streptococcus pneumoniae, Staphylococcus aureus (including methicillin-resistant [MRSA] and methicillin-susceptible [MSSA] isolates), Haemophilus influenzae, Haemophilus parainfluenzae, Chlamydia pneumoniae, Mycoplasma pneumoniae, Staphylococcus haemolyticus, Staphylococcus lugdunensis, Streptococcus agalactiae, Streptococcus anginosus Group, Streptococcus pyogenes, Enterococcus faecalis, Escherichia coli, Enterobacter cloacae, Klebsiella pneumoniae, and Pseudomonas aeruginosa .
- Method of Application : Delafloxacin is administered via both oral and parenteral routes .
-
Chelation of Metals
- Application : Like other fluoroquinolones, delafloxacin chelates metals including aluminum, magnesium, sucralfate, iron, zinc, and divalent and trivalent cations like didanosine . Using this drug with antacids, some dietary supplements, or drugs buffered with any of these ions will interfere with available amounts of delafloxacin .
Safety And Hazards
Delafloxacin meglumine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing cancer. It causes damage to organs (digestive system, kidneys) through prolonged or repeated exposure .
Orientations Futures
Propriétés
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJGUEMIZPMAMR-WZTVWXICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF3N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188740 | |
Record name | Delafloxacin meglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Delafloxacin meglumine | |
CAS RN |
352458-37-8 | |
Record name | Delafloxacin meglumine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352458378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delafloxacin meglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELAFLOXACIN MEGLUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7V53U4U4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.